Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H18O3. It is a derivative of cyclohexane, featuring a hydroxyl group at the 4th position, a methyl group at the 2nd position, and an ethyl ester group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate involves the esterification of 4-hydroxy-2-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
Scientific Research Applications
Chemistry: Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can further participate in metabolic processes .
Comparison with Similar Compounds
Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the methyl group at the 2nd position.
Ethyl 2-methylcyclohexane-1-carboxylate: Lacks the hydroxyl group at the 4th position.
Methyl 4-hydroxy-2-methylcyclohexane-1-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the cyclohexane ring, along with an ethyl ester group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and industry .
Properties
IUPAC Name |
ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXBUMBOKFXCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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